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N-Methyl-L-serine - 2480-26-4

N-Methyl-L-serine

Catalog Number: EVT-248581
CAS Number: 2480-26-4
Molecular Formula: C4H9NO3
Molecular Weight: 119,12 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

One study describes the synthesis of enantiopure N-tritylaziridin-2-yl-methanols, versatile intermediates, starting from N-tritylmethyl esters of L-serine and L-threonine. [] This multi-step synthesis highlights the potential of L-serine derivatives as starting materials for more complex molecules.

Another study utilizes L-serine methyl ester hydrochloride as a starting point, converting it to (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal. [] This intermediate undergoes a series of reactions, including a key intramolecular pinacol coupling, to ultimately yield a protected 1,4-diamino-2,3,5,6-tetrahydroxycyclohexane, a core structure found in Fortimicin antibiotics.

L-Serine

Compound Description: L-Serine is a proteinogenic amino acid essential for synthesizing proteins and crucial for various metabolic processes. It acts as a precursor to other amino acids, including glycine and cysteine, and is involved in the biosynthesis of sphingolipids and phosphatidylserine – essential components of cell membranes. Within the brain, L-serine is a key precursor to D-serine, a co-agonist of synaptic N-methyl-D-aspartate receptors (NMDARs). [] These receptors play a crucial role in synaptic plasticity and memory. Dysregulation of L-serine metabolism has been linked to various neurological disorders. []

Relevance: L-Serine is the direct precursor to N-Methyl-L-serine, differing only by the methyl group on the nitrogen atom. []

Relevance: N-Methyl-D-serine is the enantiomer of N-Methyl-L-serine, sharing the same molecular formula and connectivity but with opposite chirality at the alpha-carbon. []

D-Serine

Compound Description: D-serine is an endogenous co-agonist of NMDARs in the central nervous system. [, , , , ] It is synthesized from L-serine by the enzyme serine racemase. D-serine plays a crucial role in NMDAR function, influencing processes like learning, memory, and synaptic plasticity. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. [, , ]

Relevance: D-serine shares a similar structure with N-Methyl-L-serine, both having an amino group and a carboxyl group attached to the same carbon atom. [, , , , ] They are both involved in NMDAR signaling, although D-serine acts directly as a co-agonist.

Glycine

Compound Description: Glycine is the simplest proteinogenic amino acid, acting as a neurotransmitter in the central nervous system. It acts as a co-agonist at the NMDA receptor. [, , , ] Additionally, glycine plays a role in regulating blood pressure, with studies showing that it can either decrease [] or increase blood pressure depending on the presence of hypertension. [, ]

Relevance: Glycine shares structural similarities with N-Methyl-L-serine, both possessing an amino group and a carboxyl group attached to the same carbon atom. [, , , , , ] Both are also involved in NMDAR signaling, with glycine acting as a co-agonist.

L-Erythro-3-Hydroxyaspartate (LEHA)

Compound Description: LEHA acts as a D-serine racemase inhibitor, effectively reducing D-serine levels in cell cultures. [] This inhibitory effect on D-serine production makes LEHA a potential candidate for pain management, as demonstrated by its ability to decrease nociceptive levels in rat models of arthritic pain. []

Relevance: Although structurally dissimilar to N-Methyl-L-serine, LEHA exhibits biological activity by targeting the enzyme D-serine racemase, which is responsible for the synthesis of D-serine from L-serine, the direct precursor to N-Methyl-L-serine. []

L-Serine-O-Sulfate (LSOS)

Compound Description: LSOS is another potent inhibitor of D-serine racemase, effectively reducing D-serine levels. [, ] Its ability to modulate D-serine levels makes LSOS a potential target for pain management strategies, particularly in chronic pain conditions like arthritis. [] Studies have shown that LSOS can alleviate neuropathic pain by decreasing nitric oxide levels and reducing the phosphorylation of the NMDA receptor subunit GluN1. []

S-Methyl-L-cysteine

Compound Description: S-Methyl-L-cysteine, similar to methionine, can lead to growth depression and splenic abnormalities in rats when consumed in excessive amounts. [] The toxicity of S-methyl-L-cysteine is believed to be linked to the metabolism of its methyl group, similar to methionine. []

Relevance: While not directly involved in the same pathways, S-Methyl-L-cysteine belongs to the same chemical class as N-Methyl-L-serine – both are methylated amino acids. []

Source

N-Methyl-L-serine can be synthesized from L-serine, which is naturally found in various proteins and is essential for human metabolism. It can also be derived from microbial fermentation processes, where specific strains of bacteria are engineered to produce this compound efficiently.

Classification

N-Methyl-L-serine belongs to the class of N-alkylated amino acids. It is classified under non-proteinogenic amino acids due to its structural modification compared to standard amino acids used in protein synthesis.

Synthesis Analysis

Methods

The synthesis of N-Methyl-L-serine can be achieved through several methods:

  1. Chemical Synthesis: Traditional chemical methods involve the methylation of L-serine using reagents such as methyl iodide or dimethyl sulfate. These methods often require careful handling due to the toxicity of the reagents used.
  2. Biocatalysis: A more environmentally friendly approach involves using enzymes or engineered microorganisms to perform the methylation reaction. For instance, a one-step process has been developed using specific strains of Corynebacterium glutamicum that convert pyruvate and methylamine into N-Methyl-L-alanine, a precursor for N-Methyl-L-serine .
  3. Fermentation: Recent advancements have shown that fermentative production can yield high concentrations of N-Methyl-L-serine with reduced by-products, making it a viable method for large-scale production .

Technical Details

The chemical synthesis typically requires controlling reaction conditions such as temperature and pH to optimize yield and minimize side reactions. In biocatalytic processes, parameters like substrate concentration and fermentation time play crucial roles in maximizing product output.

Molecular Structure Analysis

Structure

N-Methyl-L-serine has a molecular formula of C₃H₉NO₃ and a molar mass of approximately 105.11 g/mol. Its structure includes:

  • An amino group (-NH₃)
  • A carboxyl group (-COOH)
  • A hydroxymethyl side chain (-CH₂OH) with a methyl group attached to the nitrogen.

Data

The compound exhibits specific spectroscopic characteristics:

  • Nuclear Magnetic Resonance (NMR): The presence of distinct peaks corresponding to the hydrogen atoms in the molecule provides insights into its structure.
  • Infrared Spectroscopy (IR): Characteristic absorption bands related to functional groups confirm the presence of amino and hydroxyl groups.
Chemical Reactions Analysis

Reactions

N-Methyl-L-serine can participate in various chemical reactions, including:

  1. Methylation Reactions: As an N-methylated amino acid, it can undergo further methylation or react with electrophiles.
  2. Transamination: It can act as an amino donor in transamination reactions, contributing to amino acid metabolism.

Technical Details

The reactivity of N-Methyl-L-serine is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions under appropriate conditions.

Mechanism of Action

Process

N-Methyl-L-serine may function as a modulator in neurotransmission processes, particularly in the central nervous system where it influences glutamatergic signaling pathways. It acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function.

Data

Research indicates that alterations in N-Methyl-L-serine levels can affect cognitive functions and may play a role in neurodevelopmental disorders . Studies have shown that manipulating its concentration can influence neuronal excitability and synaptic transmission.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: The melting point ranges around 200 °C, indicating stability under standard conditions.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of its amino group.
Applications

Scientific Uses

N-Methyl-L-serine has several applications within scientific research:

  1. Neuroscience Research: Used to study neurotransmitter systems and their implications in cognitive functions.
  2. Biochemical Studies: Serves as a substrate or intermediate in various enzymatic reactions, aiding in understanding metabolic pathways.
  3. Pharmaceutical Development: Investigated for potential therapeutic uses in treating neurological disorders due to its modulatory effects on neurotransmission .
Biosynthesis and Natural Occurrence

Phytochemical Isolation from Dichapetalum cymosum

The initial identification and structural elucidation of N-Methyl-L-serine emerged from investigations into the toxic South African plant Dichapetalum cymosum (commonly known as Gifblaar). This plant gained scientific notoriety due to its production of fluoroacetate, a potent mammalian toxin. During phytochemical screening aimed at understanding its toxicological profile, researchers isolated N-Methyl-L-serine as a major non-protein amino acid constituent alongside the related compound N-Methyl-L-alanine (NMA) [1] [4].

The isolation process typically involved extraction of plant leaf material (both young and mature leaves) with aqueous or alcoholic solvents, followed by chromatographic separations. Early work in 1969 confirmed its presence through paper chromatography and autoradiography, particularly after feeding experiments with labeled precursors [1]. Structural characterization relied on comparing its physicochemical properties (e.g., Rf values, reactivity with ninhydrin) with synthetic standards and ultimately through more advanced techniques confirming its identity as the N-methyl derivative of serine [1] [4].

A critical finding was the differential accumulation of NMS across leaf ontogeny. While young leaves contained higher concentrations of the highly toxic fluoroacetate, older leaves exhibited a marked increase in NMS content. This inverse relationship suggested a potential metabolic link or detoxification mechanism [4] [10]. Metabolic tracer studies using radiolabeled precursors (e.g., serine-¹⁴C, methionine-methyl-¹⁴C) provided crucial insights into NMS biosynthesis in planta:

  • Serine as Precursor: L-Serine serves as the direct precursor for NMS biosynthesis. When young and old leaves were fed L-serine-¹⁴C, the label was efficiently incorporated into NMS, confirming the direct metabolic relationship [4] [7].
  • Methyl Group Donor: Contrary to the biosynthesis of N-Methyl-L-alanine (NMA) in the same plant, which utilizes methionine as the methyl donor via S-adenosylmethionine (SAM)-dependent methylation, the methyl group of NMS originates from a different source. Feeding experiments with methionine-methyl-¹⁴C resulted in poor incorporation of the methyl label into NMS, indicating methionine is not the primary methyl donor for NMS formation [4] [7] [10].
  • NMA as Alternative Methyl Donor: Intriguingly, metabolic studies using NMA-methyl-¹⁴C demonstrated significant transfer of the methyl-¹⁴C label to NMS. This revealed that NMA can act as a methyl donor in the biosynthesis of NMS from serine. The reaction likely involves a trans-methylation process [10].

Table 1: Key Findings on N-Methyl-L-serine Biosynthesis in Dichapetalum cymosum

Precursor FedLabel Incorporated into NMS?Inference
L-Serine-¹⁴CYesL-Serine is the direct precursor backbone for NMS biosynthesis.
Methionine-methyl-¹⁴CNo (Minimal)Methionine is not the methyl donor for NMS methylation.
N-Methyl-L-alanine-methyl-¹⁴CYesNMA serves as a methyl donor for the conversion of serine to NMS.

Furthermore, the metabolism of NMS itself was investigated. When NMS-methyl-¹⁴C or NMS-serine-¹⁴C was fed to leaves, a significant portion of the label (5–10%) appeared in the lipid fraction, suggesting potential roles in lipid metabolism or membrane composition. Less than 1% was found in organic acids or sugars. Crucially, a portion of the methyl label from NMS-methyl-¹⁴C was recovered in other methylated compounds, indicating NMS itself could potentially participate in transmethylation reactions, acting as a methyl donor pool within the plant's metabolic network [10].

Microbial Biosynthetic Pathways and Feedback Regulation Mechanisms

While the phytochemical origin of NMS provided the first insights, understanding its biosynthesis requires examining the fundamental pathways of L-serine metabolism, which are highly conserved from bacteria to mammals, including the regulatory mechanisms that could lead to derivatives like NMS. Microbial systems, particularly Escherichia coli, offer well-defined models for serine biosynthesis and its control.

The de novo biosynthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate (3-PG). This pathway, known as the Phosphorylated Pathway (PP) or Serine Biosynthesis Pathway (SSP), involves three enzymatic steps:

  • Oxidation: 3-Phosphoglycerate dehydrogenase (PGDH, encoded by serA) catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the first committed and rate-limiting step in serine biosynthesis [8].
  • Transamination: Phosphoserine aminotransferase (PSAT, encoded by serC) transfers an amino group from glutamate to 3-PHP, yielding 3-phosphoserine (3-PS) and α-ketoglutarate.
  • Dephosphorylation: Phosphoserine phosphatase (PSP, encoded by serB) hydrolyzes 3-PS to yield free L-serine [8] [5].

L-Serine serves as the essential precursor for N-Methyl-L-serine formation. The methylation step likely involves an L-serine methyltransferase, utilizing S-adenosylmethionine (SAM) as the methyl donor. While specific methyltransferases dedicated solely to NMS production in microbes are less characterized than in plants like D. cymosum, the biochemical potential exists across diverse microbial genomes. The reaction can be summarized as:L-Serine + SAM → N-Methyl-L-serine + S-Adenosyl-L-homocysteine (SAH)

The core serine biosynthetic pathway is subject to sophisticated multi-layered feedback regulation to maintain serine homeostasis, which indirectly impacts the availability of serine for methylation to NMS:

  • Allosteric Inhibition of PGDH: This is the primary and most immediate regulatory point. The end-product of the pathway, L-serine, acts as a potent allosteric inhibitor of PGDH. Serine binds to the regulatory domain of PGDH, causing a conformational change that drastically reduces the enzyme's affinity for its substrate, 3-PG, and cofactor, NAD⁺ [8]. This ensures that when cellular serine levels are sufficient, de novo synthesis is rapidly downregulated. N-Methyl-L-serine, sharing structural similarity with serine, could potentially exert similar inhibitory effects, although this requires specific experimental validation.
  • Transcriptional Repression (ser Regulon in E. coli): In enteric bacteria like E. coli, the genes encoding the serine biosynthesis enzymes (serA, serB, serC) are co-transcribed as part of the ser regulon. Expression of this regulon is repressed by the SerA aporepressor when bound to L-serine. High serine concentrations lead to the formation of the SerA-serine complex, which binds to operator sites upstream of the ser genes, preventing their transcription [8]. This provides longer-term adaptation to serine availability.
  • Metabolic Channeling and PKM2 Regulation (Indirect in Mammalian Cells/Some Microbes): While primarily characterized in mammalian cancer cells and potentially relevant in certain eukaryotic microbes, the activity of the M2 isoform of pyruvate kinase (PKM2) influences serine biosynthesis flux. Under serine starvation, monomeric PKM2 exhibits low activity, causing an accumulation of upstream glycolytic intermediates, including 3-PG. This pool of 3-PG is then diverted into the SSP, increasing serine synthesis capacity [5] [8]. High serine levels promote the tetrameric, active form of PKM2, reducing 3-PG accumulation and SSP flux. This represents an elegant feedback loop linking glycolysis regulation directly to serine demand.

Table 2: Key Enzymes and Regulation in the Microbial Serine Biosynthesis Pathway

EnzymeGene (E. coli)ReactionPrimary Regulatory Mechanism(s)
3-Phosphoglycerate Dehydrogenase (PGDH)serA3-PG + NAD⁺ → 3-PHP + NADH + H⁺Allosteric inhibition by L-serine (Major point)
Phosphoserine Aminotransferase (PSAT)serC3-PHP + L-Glu → 3-PS + α-KGTranscriptional repression (SerA-Ser complex)
Phosphoserine Phosphatase (PSP)serB3-PS + H₂O → L-Serine + PiTranscriptional repression (SerA-Ser complex); Substrate availability
(Putative) Serine MethyltransferaseUnknown/NonspecificL-Serine + SAM → N-Methyl-L-serine + SAHLikely substrate availability (Serine, SAM); Product inhibition?

Beyond core biosynthesis, serine participates in interconnected metabolic networks that influence its availability for methylation:

  • One-Carbon Metabolism: Serine hydroxymethyltransferase (SHMT, glyA in E. coli) catalyzes the reversible interconversion of serine and glycine, transferring a one-carbon unit to tetrahydrofolate (THF). This reaction directly links serine levels to folate cycle activity, nucleotide synthesis, and methyl group biogenesis (including SAM regeneration) [2] [5] [8]. High demand for one-carbon units can drain serine pools.
  • Sphingolipid and Phospholipid Synthesis: Serine is the foundational precursor for sphingolipids (via serine palmitoyltransferase) and a component of phosphatidylserine. These are essential for membrane biogenesis, particularly in rapidly growing cells or under specific environmental conditions [5] [8].

The formation of N-Methyl-L-serine within microbial systems likely occurs when serine pools are relatively high and/or under conditions where specific methyltransferase enzymes are expressed. The methylation step itself might be subject to feedback inhibition by NMS, although detailed mechanistic studies on the regulation of specific serine N-methyltransferases in microbes are less prevalent than those on the core SSP enzymes. The compound may serve specialized functions in osmotic protection, as a methyl donor reservoir, or in the biosynthesis of more complex secondary metabolites in certain microbial taxa. Its occurrence highlights the metabolic versatility of serine as a central node in cellular metabolism.

Properties

CAS Number

2480-26-4

Product Name

N-Methyl-L-serine

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119,12 g/mole

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

PSFABYLDRXJYID-VKHMYHEASA-N

SMILES

CNC(CO)C(=O)O

Synonyms

N-Methyl-L-serine;2480-26-4;(S)-3-Hydroxy-2-(methylamino)propanoicacid;L-Serine,N-methyl-;Serine,N-methyl-,L-;UNII-B6423FC3I2;methylserine;Aquaserine;N-Methylserine;H-Meser-OH;Serine,N-methyl-;N-MethylCL-Serine;L-Serine,N-methyl;AmbotzHAA1218;N-Me-Ser-OH;N-Methyl-(S)-serine;H-N-Me-Ser-OH.HCl;H-L-MESER-OHHCL;SCHEMBL163350;CTK0J8451;MolPort-008-267-986;PSFABYLDRXJYID-VKHMYHEASA-N;B6423FC3I2;ACT06579;ZINC2384916

Canonical SMILES

C[NH2+]C(CO)C(=O)[O-]

Isomeric SMILES

C[NH2+][C@@H](CO)C(=O)[O-]

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